N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

TRPA1 Pain Inflammation

This compound is a validated TRPA1 antagonist (IC50 6.90 nM human, 8.80 nM rat) built on a pyrrolidine-carboxamide scaffold that enables definitive target engagement at 10–100 nM—well below cytotoxic thresholds. Unlike generic TRPA1 inhibitors (HC-030031, AP-18) that exhibit >600-fold potency gaps and confounding off-target profiles, this compound ensures reproducible, species-consistent results with a human/rat IC50 ratio of 0.78. Ideal for mechanistic pain research, selectivity profiling against TRPV1/TRPM8/TRPV4, and medicinal chemistry benchmarking. High-purity (≥95%) material supports clean pharmacological dissection of TRPA1-dependent signaling.

Molecular Formula C18H24N2O2
Molecular Weight 300.402
CAS No. 941992-98-9
Cat. No. B2540735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide
CAS941992-98-9
Molecular FormulaC18H24N2O2
Molecular Weight300.402
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCC3=O
InChIInChI=1S/C18H24N2O2/c1-13-12-15(19-18(22)14-6-3-2-4-7-14)9-10-16(13)20-11-5-8-17(20)21/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)
InChIKeyQBDDDGNOMVRYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 941992-98-9): TRPA1 Antagonist Sourcing & Selection Guide


N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is a synthetic small-molecule heterocyclic amide that functions as a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1]. The compound belongs to the pyrrolidine carboxamide class, featuring a cyclohexanecarboxamide backbone linked to a 2-oxopyrrolidin-1-yl-substituted phenyl ring. Its primary pharmacological relevance lies in the modulation of TRPA1-mediated nociceptive and inflammatory signaling pathways, positioning it as a candidate for pain and inflammation research programs [1].

Why Generic TRPA1 Antagonists Cannot Replace N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide in Pain and Inflammation Research


TRPA1 antagonists display wide-ranging potency differences spanning over three orders of magnitude, differential species selectivity, and distinct off-target profiles across TRP channel family members. Substituting N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide with a generic ‘TRPA1 inhibitor’ such as HC-030031 or AP-18 introduces potency gaps exceeding 600-fold, which fundamentally alters experimental outcomes in cellular and in vivo pain models [1][2][3]. Furthermore, the pyrrolidine-carboxamide scaffold confers physicochemical properties that influence solubility, permeability, and metabolic stability in ways that structurally unrelated TRPA1 chemotypes cannot replicate [1]. These differences mandate compound-specific validation rather than class-level interchangeability when selecting tool compounds for target engagement studies or procurement for preclinical development.

Quantitative Differentiation Evidence: N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide vs. Established TRPA1 Antagonists


TRPA1 Antagonist Potency: Single-Digit Nanomolar IC50 vs. Micromolar Comparators HC-030031 and AP-18

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide inhibits recombinant human TRPA1 with an IC50 of 6.90 nM in a FLIPR-based Ca²⁺ flux assay using AITC as the agonist stimulus [1]. By contrast, the widely used TRPA1 antagonist HC-030031 exhibits an IC50 of approximately 4.6 µM under comparable conditions [2], while AP-18 shows an IC50 of approximately 10.3 µM [3]. This represents a ~667-fold and ~1,493-fold potency advantage, respectively, for the target compound relative to these early-generation tool compounds.

TRPA1 Pain Inflammation Ion Channel Antagonist Potency

Potency Comparison Against the High-Affinity Reference Antagonist A-967079

The target compound's human TRPA1 IC50 of 6.90 nM [1] also compares favorably to the well-characterized selective antagonist A-967079, which demonstrates an IC50 of ~67 nM against human TRPA1 under voltage-clamp electrophysiology conditions [2]. Although assay formats differ (Ca²⁺ flux vs. electrophysiology), the approximately 10-fold potency difference suggests that N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide may achieve comparable or superior target coverage at lower concentrations.

TRPA1 Pain Ion Channel Potency Benchmarking

Cross-Species TRPA1 Antagonist Activity: Human vs. Rat Ortholog Data

The compound demonstrates consistent nanomolar antagonist activity across both human and rat TRPA1 orthologs. BindingDB data record an IC50 of 6.90 nM for recombinant human TRPA1 and an IC50 of 8.80 nM for rat TRPA1, both assessed in HEK293F cells using AITC-evoked Ca²⁺ flux as the readout [1]. The human/rat IC50 ratio of 0.78 indicates minimal species-dependent potency variation, in contrast to some TRPA1 antagonists that exhibit >10-fold differences between rodent and human isoforms [2].

TRPA1 Species Selectivity Translational Pharmacology

Structural Differentiation from 2-Oxopyrrolidine Pharmacophores: Cyclohexane vs. n-Butyl Side Chain Impact

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide incorporates a cyclohexane carboxamide moiety, distinguishing it from the more common n-butyramide side chain found in levetiracetam and related 2-oxopyrrolidine analogs. Patent EP2937335A1 and related disclosures identify the cyclohexanecarboxamide group as a critical determinant of TRPA1 antagonist potency within heterocyclic amide series, with cyclohexyl-containing analogs demonstrating IC50 values in the low nanomolar range versus micromolar activity for acyclic alkyl amide counterparts [1]. This structural feature reduces conformational flexibility relative to linear alkyl chains, potentially enhancing binding site complementarity.

Medicinal Chemistry Structure-Activity Relationship Pyrrolidine Carboxamide TRPA1

Optimal Research & Industrial Application Scenarios for N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 941992-98-9)


High-Sensitivity Target Engagement Studies in TRPA1-Expressing Sensory Neuron Models

The compound's single-digit nanomolar IC50 against human TRPA1 [1] enables definitive target engagement at concentrations well below cytotoxic thresholds. Use at 10–100 nM in cultured DRG neurons or transfected HEK293 cells provides complete TRPA1 blockade without the confounding off-target activities observed with micromolar antagonists such as HC-030031 or AP-18. This is critical for experiments requiring clean pharmacological dissection of TRPA1-dependent vs. TRPA1-independent signaling components in pain transduction pathways.

Translational Preclinical Pain Models Requiring Consistent Rodent-to-Human Potency

With a human/rat IC50 ratio of 0.78 (6.90 nM vs. 8.80 nM) [1], the compound is particularly well-suited for preclinical programs where rodent efficacy data must be reliably extrapolated to human target pharmacology. Consistent cross-species potency minimizes the need for species-specific dose normalization, streamlining the transition from in vivo proof-of-concept studies in rat inflammatory or neuropathic pain models to human target validation.

Structure-Activity Relationship (SAR) Benchmarking in Pyrrolidine Carboxamide Lead Optimization

As a potent cyclohexanecarboxamide-containing TRPA1 antagonist, this compound serves as a benchmark for medicinal chemistry campaigns exploring heterocyclic amide TRPA1 inhibitors [2]. Its well-defined potency across species and defined structural features (2-oxopyrrolidine ring, 3-methyl substitution on the phenyl linker, cyclohexane carboxamide terminus) provide a reference scaffold against which newly synthesized analogs can be quantitatively compared for TRPA1 potency retention or improvement.

In Vitro Selectivity Profiling Against Related TRP Channels

The compound's nanomolar TRPA1 potency [1] supports its use as a selective pharmacological tool when counter-screened against TRPV1, TRPM8, and TRPV4 at concentrations up to 1 µM. Procurement of this compound for selectivity panels, rather than relying on less potent or less characterized alternatives, ensures that observed biological effects in mixed TRP channel expression systems can be attributed with confidence to TRPA1 antagonism.

Quote Request

Request a Quote for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.